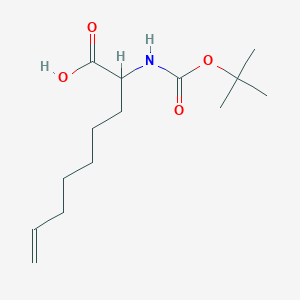

2-((tert-Butoxycarbonyl)amino)non-8-enoic acid

Description

BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)non-8-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)non-8-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCMWNFQYIQWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Boc-2-amino-8-nonenoic Acid (CAS 300831-21-4)

The Macrocyclic Staple for Next-Generation HCV Protease Inhibitors

Executive Summary

Boc-2-amino-8-nonenoic acid (CAS 300831-21-4) is a specialized non-proteinogenic amino acid serving as a critical chiral building block in the synthesis of macrocyclic antiviral therapeutics. Its terminal alkene side chain is the structural lynchpin that enables Ring-Closing Metathesis (RCM) , a reaction that "staples" the peptide backbone into a rigid, bioactive conformation.

This molecule gained prominence as the P3 (or P1') moiety in the structural activity relationship (SAR) studies leading to BILN 2061 (Ciluprevir) and subsequent FDA-approved HCV NS3/4A protease inhibitors like Simeprevir . Its utility lies in its ability to restrict peptide flexibility, thereby reducing the entropic penalty of binding to the protease active site.

Chemical Dossier & Physicochemical Profile

| Property | Specification |

| Chemical Name | (S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid |

| Synonyms | Boc-2-amino-8-nonenoic acid; (S)-N-Boc-2-amino-8-nonenoic acid |

| CAS Number | 300831-21-4 |

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| Chirality | L-configuration (S) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |

| pKa (Predicted) | ~4.01 (Carboxylic acid) |

| Storage | +2°C to +8°C (Hygroscopic; store under inert gas) |

Structural Significance & Mechanism of Action

The "Staple" Mechanism

In rational drug design, linear peptides often suffer from poor bioavailability and rapid degradation. Cyclization protects the peptide bonds and locks the molecule into a bioactive conformation.

CAS 300831-21-4 provides a 9-carbon skeleton with a terminal alkene. When incorporated into a peptide chain (typically at the P3 position) and paired with another alkene-bearing residue (e.g., at P1), it allows for the formation of a 15- to 18-membered macrocycle via RCM.

Pathway Visualization: The Macrocyclization Workflow

The following diagram illustrates how this building block is utilized to form the macrocyclic core of HCV protease inhibitors.

Figure 1: The Ring-Closing Metathesis (RCM) pathway utilizing Boc-2-amino-8-nonenoic acid to generate macrocyclic drug cores.

Synthesis & Manufacturing Methodologies

High-purity synthesis of the (S)-enantiomer is critical, as the (R)-enantiomer can lead to inactive diastereomers during drug synthesis.

Method A: Enzymatic Reductive Amination (Industrial Scale)

This is the preferred route for pharmaceutical manufacturing due to its high enantioselectivity (>99.9% ee) and scalability.

-

Precursor Synthesis: Grignard addition of 7-bromohept-1-ene to diethyl oxalate yields the

-keto acid intermediate. -

Biocatalysis: An amino acid dehydrogenase (with cofactor recycling) converts the keto acid directly to the (S)-amino acid.

-

Protection: In-situ protection with

yields the final product.

Method B: Kinetic Resolution (Laboratory Scale)

For smaller batches, a racemic synthesis followed by enzymatic resolution is common.

-

Racemic Synthesis: Alkylation of diethyl acetamidomalonate with 7-bromohept-1-ene.

-

Resolution: Hydrolysis using Acylase I (Aspergillus melleus) selectively hydrolyzes the (S)-N-acetyl derivative to the free amino acid, leaving the (R)-isomer untouched.

Experimental Protocols

Protocol 1: Peptide Coupling (P3 Position Incorporation)

Context: Attaching CAS 300831-21-4 to a Proline-derivative (P2).

Reagents:

-

Boc-2-amino-8-nonenoic acid (1.0 equiv)

-

Proline methyl ester derivative (1.0 equiv)

-

HATU (1.1 equiv) or EDC/HOBt

-

DIPEA (2.5 equiv)

-

Solvent: Anhydrous DMF or DCM

Procedure:

-

Dissolve Boc-2-amino-8-nonenoic acid in anhydrous DMF (0.1 M concentration).

-

Add DIPEA and stir at 0°C for 5 minutes.

-

Add HATU; stir for 10 minutes to activate the carboxylic acid.

-

Add the Proline derivative. Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Quench: Dilute with EtOAc, wash with 1N HCl, saturated

, and brine. -

Validation: Monitor disappearance of starting material via TLC or LC-MS.

Protocol 2: Ring-Closing Metathesis (RCM)

Context: Cyclizing the linear precursor containing the nonenyl chain.

Critical Parameters:

-

Catalyst: Hoveyda-Grubbs 2nd Generation (fast initiation, high stability).

-

Concentration: High dilution (0.005 M to 0.01 M) is mandatory to favor intramolecular cyclization over intermolecular polymerization.

Procedure:

-

Dissolve the linear diene precursor in degassed, anhydrous 1,2-dichloroethane (DCE) or Toluene.

-

Sparge with Nitrogen/Argon for 30 minutes to remove oxygen (Ru-catalysts are oxygen-sensitive).

-

Add Hoveyda-Grubbs II catalyst (2–5 mol%).

-

Heat to 60–80°C for 2–4 hours.

-

Scavenging: Upon completion, add a scavenger (e.g., activated charcoal or tris(hydroxymethyl)phosphine) to remove Ruthenium residues.

-

Purification: Filter through a silica pad and purify via flash chromatography.

Quality Control & Analytics

To ensure the integrity of the building block before usage in expensive GMP syntheses, the following analytical markers must be verified.

NMR Characterization Standards

Based on data for the free acid/HCl salt derivatives.

| Nucleus | Shift ( | Multiplicity | Assignment |

| ¹H NMR | 5.79 | Multiplet | Terminal Alkene (-CH=) |

| ¹H NMR | 4.90–5.00 | Multiplets | Terminal Alkene (=CH₂) |

| ¹H NMR | 3.90–4.00 | Multiplet | |

| ¹H NMR | 1.38 | Singlet | Boc Group (-C(CH₃)₃) |

| ¹³C NMR | 174.5 | Singlet | Carboxyl Carbon (C=O) |

| ¹³C NMR | 138.8 | Singlet | Alkene internal (-CH=) |

| ¹³C NMR | 114.5 | Singlet | Alkene terminal (=CH₂) |

Purity Requirements

-

Chiral Purity: >99.5% ee (Determined via Chiral HPLC).

-

Chemical Purity: >98% (HPLC).

-

Water Content: <0.5% (Karl Fischer).

Safety & Handling (GHS)

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Use in a fume hood.

-

Avoid contact with strong oxidizers.

-

While the Boc group is stable, the terminal alkene can undergo oxidation if exposed to air/light for prolonged periods; store in amber vials under nitrogen.

References

-

Vertex Pharmaceuticals. (2015). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development.

-

Boehringer Ingelheim. (2006). Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061. Organic Process Research & Development.

-

McGill University. (2016). Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors. The Chemical Record.

-

PubChem. (2025).[1] Compound Summary: Boc-2-amino-8-nonenoic acid.[2] National Library of Medicine.

-

Sigma-Aldrich. (2025). Product Specification: (S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid. Merck KGaA.

Sources

Stereochemical Control in Peptidomimetics: A Technical Guide to (R)- and (S)-Boc-2-amino-8-nonenoic Acid

Executive Summary

This guide provides a technical analysis of (R)- and (S)-Boc-2-amino-8-nonenoic acid , two critical olefinic non-canonical amino acids (NCAAs) used primarily in the synthesis of "stapled peptides." While chemically identical in connectivity, their stereochemical divergence at the

The (S)-enantiomer mimics the natural L-amino acid configuration, maintaining backbone topology, while the (R)-enantiomer acts as a D-amino acid analog, essential for stereochemical matching in cross-linking spans (e.g.,

Structural & Physicochemical Specifications

The core difference lies in the spatial arrangement of the amine and carboxylic acid groups relative to the olefinic side chain. This chirality is not merely a label; it dictates the trajectory of the side chain upon integration into a peptide helix.

Comparative Data Table

| Feature | (S)-Boc-2-amino-8-nonenoic acid | (R)-Boc-2-amino-8-nonenoic acid |

| Stereochemistry | (S) / L-configuration analog | (R) / D-configuration analog |

| CAS Number | 924307-76-6 (Free acid) | 881683-84-7 (Free acid) |

| Formula | ||

| Molecular Weight | 271.35 g/mol | 271.35 g/mol |

| Side Chain | Heptenyl (7 carbons from | Heptenyl (7 carbons from |

| Side Chain Structure | ||

| Helix Propensity | Moderate (similar to L-Met/L-Leu) | Destabilizing (unless paired for stapling) |

| Primary Use |

Nomenclature Clarification

In stapling literature (e.g., Verdine, Walensky), these molecules are often categorized by stereochemistry and side-chain length.

-

Standard Nomenclature:

where -

This Molecule: The side chain is a heptenyl group (5 methylenes + 1 vinyl group = 7 carbons).

-

Distinction: Unlike the "Gold Standard" stapling amino acids (

and

Functional Significance: The Mechanistic "Why"

The choice between (R) and (S) is governed by the Stereochemical Matching Rule for Ring-Closing Metathesis (RCM).

The Stapling Logic

To staple a peptide helix without distorting its geometry, the olefinic tethers must project from the same face of the helix.

-

(S)-Configuration: Projects the side chain in a trajectory compatible with the natural left-handed twist of the L-peptide backbone.

-

(R)-Configuration: Projects the side chain with an altered trajectory.

Stapling Architectures

- Staple (One Turn): Typically utilizes two (S) -configured residues.[1] The side chains naturally converge on the same face.

-

Staple (Two Turns): This span is longer. Using two (S) residues often leads to strain or mismatch with the RCM catalyst.

-

Solution: An (R) -residue is placed at position

and an (S) -residue at

-

Graphviz Visualization: Stereochemical Logic

The following diagram illustrates how the selection of (R) or (S) dictates the success of the stapling architecture.

Figure 1: Decision matrix for selecting (R) vs (S) enantiomers based on the desired staple span (

Synthetic Methodology: The Schöllkopf Route

To ensure high enantiomeric excess (ee > 98%), the Schöllkopf Bis-Lactim Ether method is the industry standard. It utilizes a chiral auxiliary (Valine) to direct the alkylation of a glycine equivalent.[2]

The Causality of Stereocontrol

-

To make the (R)-Enantiomer: We start with L-Valine . The isopropyl group of L-Valine sterically shields one face of the enolate, forcing the electrophile (7-bromo-1-heptene) to attack from the opposite side (trans to the isopropyl).

-

To make the (S)-Enantiomer: We must start with D-Valine .

Step-by-Step Synthesis Workflow

-

Auxiliary Formation: Condensation of Glycine and L-Valine (for R-product) to form the cyclic diketopiperazine.

-

Activation: Treatment with trimethyloxonium tetrafluoroborate (

) to form the Bis-Lactim Ether . -

Metallation: Deprotonation with

-BuLi at -78°C generates the chiral enolate. -

Asymmetric Alkylation: Addition of 7-bromo-1-heptene . The electrophile approaches anti to the isopropyl group.

-

Hydrolysis: Mild acidic hydrolysis cleaves the auxiliary, releasing the chiral amino acid methyl ester and recycling the valine ester.

-

Protection: Standard Boc-protection using

.[3]

Figure 2: The Schöllkopf pathway for synthesizing the (R)-enantiomer. To synthesize the (S)-enantiomer, L-Valine is replaced with D-Valine in the starting step.

Experimental Protocol: Solid-Phase Coupling

For drug development professionals, the primary interaction with these molecules is during Solid Phase Peptide Synthesis (SPPS). Due to the steric bulk of the heptenyl side chain, standard coupling protocols must be modified.

Objective: Incorporate (R)-Boc-2-amino-8-nonenoic acid into a resin-bound peptide.

Reagents

-

Resin: MBHA or PAM resin (for Boc chemistry).

-

Amino Acid: (R)-Boc-2-amino-8-nonenoic acid (3.0 equivalents).

-

Activator: HATU (2.9 equivalents) or HCTU.

-

Base: DIEA (N,N-Diisopropylethylamine) (6.0 equivalents).

-

Solvent: DMF (Anhydrous).

Protocol Steps

-

Resin Preparation: Swell resin in DCM for 20 mins, then DMF for 20 mins.

-

Deprotection (Pre-cycle): Remove the Boc group of the previous amino acid using 50% TFA/DCM (2 x 5 min). Wash thoroughly with DCM and DMF. Neutralize with 10% DIEA/DMF.

-

Activation:

-

Dissolve the NCAA and HATU in minimal DMF.

-

Add DIEA. The solution should turn yellow.

-

Critical: Allow pre-activation for exactly 60 seconds.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Time: Allow to react for 2 to 4 hours (Standard AAs take 45 mins; olefinic NCAAs are slower due to side-chain bulk).

-

Validation: Perform a Kaiser test (ninhydrin). If positive (blue), recouple using fresh reagents.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Quality Control & Validation

Distinguishing (R) from (S) is critical, as labeling errors lead to failed stapling (no cyclization).

Polarimetry

-

(S)-Isomer: Specific Rotation

is typically positive (check specific CoA, usually around +15° to +25° in MeOH). -

(R)-Isomer: Specific Rotation

is negative (magnitude similar to S).

Chiral HPLC Method

A self-validating system to confirm enantiomeric purity.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide bond) and 254 nm.

-

Expected Result: Baseline separation of enantiomers. The (R) and (S) peaks will have distinct retention times (typically separated by >2 minutes).

References

-

Schöllkopf, U. (1983).[4] "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Pure and Applied Chemistry, 55(11), 1799-1806. Link

-

Verdine, G. L., & Hilinski, G. J. (2012). "Stapled Peptides for Intracellular Drug Targets."[5] Methods in Enzymology, 503, 3-33. Link

-

Kim, Y. W., & Verdine, G. L. (2009). "Stereochemical effects of all-hydrocarbon tethers in the α-helical coiled-coil." Bioorganic & Medicinal Chemistry Letters, 19(9), 2533-2536. Link

-

Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition, 37(23), 3281-3284. Link

-

Sigma-Aldrich Product Data. "(S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid."[6] CAS: 924307-76-6.[7] Link

Sources

- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 5. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

Strategic Sourcing & Technical Guide: Boc-L-2-Amino-8-Nonenoic Acid

Topic: Boc-L-2-amino-8-nonenoic acid suppliers and pricing Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-L-2-amino-8-nonenoic acid (CAS: 1058705-94-4 for DCHA salt) is a critical non-natural amino acid used primarily in the synthesis of macrocyclic peptides via Ring-Closing Metathesis (RCM). Unlike standard "stapled peptide" reagents (e.g., S5/S8) which are designed for

This guide provides a technical deep-dive into its chemical properties, synthesis pathways, quality control parameters, and a transparent analysis of the current supply chain and pricing landscape.

Technical Profile & Chemical Identity

Precise nomenclature is vital to avoid confusion with "S8" (octenylalanine) used in helix stapling.[1]

| Parameter | Specification |

| Chemical Name | (S)-2-((tert-butoxycarbonyl)amino)non-8-enoic acid |

| Synonyms | Boc-L-2-amino-8-nonenoic acid; Boc-L-heptenylglycine |

| CAS Number (Free Acid) | 924307-76-6 |

| CAS Number (DCHA Salt) | 1058705-94-4 (Most common commercial form) |

| Molecular Formula | |

| Molecular Weight | 271.35 g/mol (Free Acid); 452.68 g/mol (DCHA Salt) |

| Chirality | L-Configuration (S-isomer) |

| Side Chain | 6-Heptenyl group ( |

Structural Visualization

The following diagram illustrates the carbon numbering and the terminal alkene crucial for metathesis.

Applications: The Science of Macrocyclization

HCV Protease Inhibitors

The primary industrial demand for this compound stems from its role in constructing the 14- to 18-membered macrocycles found in Hepatitis C virus (HCV) protease inhibitors.

-

Mechanism: The terminal alkene at C9 undergoes Ring-Closing Metathesis (RCM) (typically using Hoveyda-Grubbs catalysts) with another alkene tethered to the P2 proline residue or P1' sulfonamide.

-

Result: This constrains the peptide backbone into a bioactive conformation that fits the NS3 protease active site.

Peptide Stapling (i, i+7)

While less common than "S5/R8" pairs, Boc-L-2-amino-8-nonenoic acid is utilized in "stitched" peptides or specific stapling geometries where a 7-carbon bridge is required to span distinct helical faces.

Synthesis & Manufacturing Routes

To ensure supply chain reliability, researchers should understand how this compound is made.[1] There are two dominant routes:[1]

Asymmetric Alkylation (Williams' Lactone)

This is the "Gold Standard" for high enantiomeric purity (>99% ee).[1]

-

Template: Uses a chiral glycine equivalent (Williams' lactone or Schöllkopf bis-lactim ether).

-

Alkylation: The enolate of the template is reacted with 7-bromo-1-heptene .

-

Hydrolysis: The chiral auxiliary is removed to yield the free amino acid.

-

Protection: N-terminus is Boc-protected.

Enzymatic Reductive Amination (Green Route)

Scalable for multi-kilogram production.[1]

-

Precursor: 2-oxo-8-nonenoic acid (Alpha-keto acid).

-

Enzyme: Leucine dehydrogenase (LeuDH) + Formate dehydrogenase (FDH) for cofactor recycling.

-

Advantage: Avoids chiral auxiliaries; high atom economy.[1]

Market Analysis: Suppliers & Pricing

The market is divided into Bulk Chemical Suppliers (Kg scale) and Catalog Reagent Vendors (mg/g scale).

Pricing Benchmark (2025/2026 Estimates):

-

Research Scale (1g - 5g): $60 - $100 USD per gram.

-

Bulk Scale (100g+): $15 - $25 USD per gram (requires negotiation).

Supplier Directory

| Supplier Category | Company Name | Region | Typical Pack Size | Estimated Price (1g) | Notes |

| Catalog (EU) | Fluorochem | UK | 100mg - 5g | ~$25 (100mg) | High stock reliability for R-isomer; check L-isomer availability. |

| Catalog (EU) | Cymit Quimica | Spain | 1g - 25g | ~$65.00 | Distributes for multiple manufacturers. |

| Catalog (US) | Chem-Impex | USA | 1g - 100g | ~$85.00 | Premium grade; often in stock as DCHA salt. |

| Bulk/Custom | BOC Sciences | USA/China | 10g - 1kg | Inquire | Best for bulk; offers both free acid and salt forms. |

| Bulk/Custom | Enamine | Ukraine | mg - kg | Inquire | Excellent for building block diversity. |

Procurement Tip: Always specify whether you require the Free Acid or the DCHA Salt . The DCHA salt is more stable and crystalline (easier to handle), but requires an extra wash step (acid extraction) before coupling in SPPS.[1]

Experimental Protocol: Handling & Coupling

Converting DCHA Salt to Free Acid

Most commercial supplies come as the Dicyclohexylamine (DCHA) salt to prevent polymerization and degradation.[1]

-

Dissolve: Suspend the salt in EtOAc (ethyl acetate).

-

Wash: Wash with 5%

or 1N HCl (cold) in a separatory funnel. -

Extract: The free acid moves to the organic layer; DCHA remains in aqueous.[1]

-

Dry: Wash organic layer with brine, dry over

, and concentrate-

Note: Use immediately for coupling to avoid self-polymerization of the alkene.

-

Standard Coupling (SPPS)[1]

-

Reagents: HATU or DIC/Oxyma.

-

Stoichiometry: 2.5 - 3 equivalents relative to resin.

-

Time: 1 - 2 hours at Room Temp.

-

Monitoring: Kaiser test (ninhydrin) may be weak due to steric bulk; micro-cleavage LCMS is recommended.[1]

References

-

Enzymatic Synthesis Route

-

Stapling & Metathesis Applications

-

HCV Protease Inhibitor Chemistry

-

Supplier Data (Example)

-

Title: 7-Bromo-1-heptene (Precursor) Specifications.[2]

- Source: Sigma-Aldrich.

-

Sources

Advanced Guide: Terminal Alkene Amino Acid Building Blocks for Medicinal Chemistry

Executive Summary

Terminal alkene amino acids (TAAs) have transcended their role as mere chemical curiosities to become linchpins in modern peptide therapeutics. They are the fundamental units for all-hydrocarbon peptide stapling , a technology that confers protease resistance and cell permeability to otherwise unstable peptide sequences. Beyond stapling, their olefinic side chains serve as versatile handles for bioorthogonal labeling via photo-click chemistry and thiol-ene ligation. This guide provides a rigorous technical analysis of their synthesis, incorporation strategies, and applications in drug discovery, grounded in the latest medicinal chemistry protocols.

Part 1: Structural Diversity & Nomenclature

In the context of peptide stapling, the stereochemistry and tether length of the amino acid are critical for determining the geometry of the resulting macrocycle. The nomenclature typically follows the format [Configuration][Tether Length] , where the tether length refers to the number of carbon atoms in the alkenyl side chain.

| Code | Systematic Name | Side Chain Structure | Helix Span Utility |

| S5 | Fmoc-(S)-2-(4-pentenyl)Ala-OH | -(CH₂)₃-CH=CH₂ | i, i+4 (Single turn) |

| R5 | Fmoc-(R)-2-(4-pentenyl)Ala-OH | -(CH₂)₃-CH=CH₂ | i, i+7 (Double turn, with S8) |

| S8 | Fmoc-(S)-2-(7-octenyl)Ala-OH | -(CH₂)₆-CH=CH₂ | i, i+7 (Double turn, with R5) |

| R8 | Fmoc-(R)-2-(7-octenyl)Ala-OH | -(CH₂)₆-CH=CH₂ | i, i+7 (Double turn, with S5) |

Technical Insight: The choice of "5" and "8" carbon lengths is not arbitrary. An i, i+4 staple requires a shorter bridge (typically 8 carbons total in the metathesized linker) to span one helical turn without distorting the backbone. An i, i+7 staple requires a longer bridge (typically 11 carbons) to span two turns.[1]

Part 2: Asymmetric Synthesis of Building Blocks

While these amino acids are commercially available, large-scale medicinal chemistry campaigns often require in-house synthesis to access specific derivatives or isotopologues. The most robust method relies on the Belokon Ni(II) chiral auxiliary , which allows for the thermodynamic control of stereochemistry at the

The Belokon Ni(II) Protocol

This method utilizes a nickel(II) complex of a Schiff base derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB) and glycine or alanine.

Reaction Workflow:

-

Formation of Ni(II) Complex: Glycine is condensed with the chiral auxiliary (BPB) in the presence of Ni(II) ions.

-

Alkylation: The complex is treated with an alkyl halide (e.g., 5-bromo-1-pentene for S5) under basic conditions (NaOH/KOH in DMF). The chiral environment of the ligand directs the incoming electrophile to the less hindered face, establishing the (S) or (R) configuration.

-

Hydrolysis & Protection: The complex is disassembled using acid (HCl), releasing the free amino acid and allowing recovery of the chiral auxiliary. The free amino acid is then Fmoc-protected.[]

Caption: Workflow for the asymmetric synthesis of Fmoc-S5-OH using the Belokon Ni(II) chiral auxiliary method.

Part 3: Applications in Medicinal Chemistry[3]

Peptide Stapling (Ring-Closing Metathesis)

The primary utility of TAAs is the formation of "stapled peptides." By incorporating two TAAs at specific positions (relative to the helix pitch) and performing Ring-Closing Metathesis (RCM), the peptide is locked into a bioactive

-

Mechanism: The ruthenium carbene (Grubbs catalyst) initiates the reaction at one terminal alkene, releasing ethylene gas and forming a metallocyclobutane intermediate, which then collapses to form the new internal olefin bridge.

-

Helix Stabilization: The staple reduces the entropic penalty of folding, increasing binding affinity to targets like MDM2 or BCL-2.

-

Cell Permeability: The hydrocarbon brace shields the polar peptide backbone and increases lipophilicity, facilitating endosomal escape or direct membrane penetration.

Bioorthogonal Labeling (Photo-Click Chemistry)

Terminal alkenes are excellent handles for photo-click chemistry , specifically the nitrile imine-alkene cycloaddition .

-

The Reaction: A tetrazole moiety (on a probe) is irradiated with UV light (302 nm), releasing N₂ to generate a highly reactive nitrile imine dipole in situ. This dipole reacts rapidly with the terminal alkene of the TAA to form a fluorescent pyrazoline cycloadduct.

-

Advantage: Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this is catalyst-free. Unlike Tetrazine ligation (which prefers strained alkenes like TCO), photo-click works efficiently with terminal alkenes, which are smaller and less perturbing to the peptide structure.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-S5-OH or Fmoc-R8-OH into a peptide sequence without racemization.

-

Resin Selection: Use Rink Amide MBHA resin (low loading, ~0.3 mmol/g) to prevent aggregation of hydrophobic sequences.

-

Coupling Cocktail:

-

AA: 4.0 equivalents of Fmoc-TAA-OH.

-

Activator: 3.9 equivalents of HATU (or DIC/Oxyma Pure for cleaner profiles).

-

Base: 8.0 equivalents of DIPEA (if using HATU).

-

-

Reaction Time: Double couple for 1 hour each at room temperature. The steric bulk of the

-disubstitution makes these couplings sluggish compared to canonical amino acids. -

Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure completion.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Objective: Form the hydrocarbon staple using Grubbs Catalyst.

Critical Pre-requisite: The resin must be strictly anhydrous and oxygen-free. The ruthenium catalyst is sensitive to oxidation.

-

Solvent Preparation: Use 1,2-Dichloroethane (DCE) as the solvent. Degas by bubbling Nitrogen or Argon through the solvent for at least 15 minutes prior to use.

-

Catalyst Solution: Dissolve Grubbs I Catalyst (bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride) in degassed DCE to a concentration of 10 mM .

-

Note: Grubbs I is often preferred for on-resin work due to lower propensity for secondary isomerization compared to Grubbs II, though Grubbs II is more active for difficult sequences.

-

-

Reaction:

-

Add catalyst solution to the resin-bound peptide (N-terminus Fmoc protected).

-

Agitate gently for 2 hours at room temperature (or 40°C for difficult sequences).

-

Drain and repeat the catalyst treatment once more (2 x 2 hours) to ensure high conversion.

-

-

Washing: Wash resin extensively with DCE (3x), DCM (3x), and DMF (3x) to remove ruthenium residues. A wash with a metal scavenger (e.g., DMSO or thiourea solution) is recommended if downstream assays are metal-sensitive.

Caption: Step-by-step workflow for On-Resin Ring-Closing Metathesis (RCM) to generate stapled peptides.

Part 5: Case Study – ALRN-6924

ALRN-6924 (Aileron Therapeutics) is a clinical-stage stapled peptide that exemplifies the power of TAA building blocks.

-

Target: Dual inhibitor of MDM2 and MDMX (endogenous inhibitors of p53).[3][4]

-

Design: It mimics the

-helical transactivation domain of p53. -

Staple Architecture: It utilizes an i, i+7 staple.[1] This required the incorporation of an R8 residue at position i and an S5 residue at position i+7.[1]

-

Outcome: The staple confers high helicity (>60%), enabling the peptide to penetrate cell membranes and reactivate p53-mediated apoptosis in cancer cells, a feat impossible for the native linear p53 peptide.

References

-

Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development. Journal of Medicinal Chemistry. (2023).[3][4][5] Link[4]

-

General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes. Journal of the Chemical Society, Perkin Transactions 1. (1988).[6] Link

-

Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. (2014). Link

-

Photoclick Chemistry: A Bright Idea. Chemical Reviews. (2013). Link

-

Ring Closing Metathesis on Resin: Technical Support Information. Vertex AI Grounding Source. Link

-

Fast Alkene Functionalization In Vivo by Photoclick Chemistry. Angewandte Chemie International Edition. (2010). Link

Sources

- 1. innopep.com [innopep.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rcsb.org [rcsb.org]

- 6. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Deep Dive: The Strategic Role of 2-Amino-8-Nonenoic Acid in Macrocyclic HCV Protease Inhibitors

Executive Summary

The transition from linear peptides to macrocyclic scaffolds marked a paradigm shift in the development of Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV). At the heart of this transformation lies a specific non-proteinogenic amino acid: 2-amino-8-nonenoic acid (also known as L-6-heptenylglycine).

This molecule serves as the critical P3 anchor in the synthesis of 15-membered macrocyclic NS3/4A protease inhibitors, such as Ciluprevir (BILN 2061) and Paritaprevir (ABT-450) . By providing a precise olefinic handle, it enables Ring-Closing Metathesis (RCM) with the P1 vinyl moiety, locking the inhibitor into a bioactive conformation that mimics the substrate envelope while minimizing the entropic penalty of binding.

This guide details the structural rationale, synthetic pathways, and experimental protocols for utilizing 2-amino-8-nonenoic acid in drug discovery.

Part 1: Molecular Architecture & Mechanism of Action

The Structural Imperative

The HCV NS3/4A protease active site is shallow and solvent-exposed, making high-affinity binding with linear peptides difficult due to rapid dissociation rates and high entropic costs.

-

The Solution: Macrocyclization connects the P1 and P3 side chains, creating a "bridged" structure.

-

The Role of 2-Amino-8-Nonenoic Acid:

-

Side Chain Length: The 6-heptenyl side chain (

) provides the exact atomic length required to form a 15-membered ring when coupled with a P1 vinyl-aminocyclopropane carboxylic acid (Vinyl-ACCA) derivative. -

Conformational Lock: The resulting macrocycle forces the peptide backbone into an extended

-strand conformation, perfectly overlaying with the enzyme's S1-S3 binding pockets.

Thermodynamic Advantage

Linear inhibitors must lose significant conformational entropy to bind the protease. Macrocycles pre-organize the molecule into the bound state.

Table 1: Impact of Macrocyclization on Potency (Representative Data)

| Feature | Linear Analog (Reference) | Macrocyclic Inhibitor (e.g., Ciluprevir) |

| P1-P3 Linker | None (Open Chain) | 15-Membered Carbon Chain |

| ~150 nM | 0.3 - 0.66 nM | |

| Entropic Penalty | High (Flexible) | Low (Rigidified) |

| Selectivity | Moderate | High (vs. Elastase/Cathepsin B) |

Part 2: Synthetic Methodologies

The synthesis of these inhibitors hinges on two critical phases: the asymmetric synthesis of the amino acid itself and the Ring-Closing Metathesis (RCM) to form the macrocycle.

Synthesis of (S)-2-Amino-8-Nonenoic Acid

High enantiomeric purity (>99% ee) is essential, as the (R)-enantiomer drastically reduces binding affinity. Two primary routes are industry standards:

-

Chemo-Enzymatic Resolution: Uses Acylase I to selectively hydrolyze the N-acetyl group of the (S)-enantiomer from a racemic mixture.

-

Asymmetric Synthesis: Utilizes chiral auxiliaries (e.g., Evans oxazolidinone or Schollkopf bis-lactim ether) or asymmetric phase-transfer catalysis.

The Macrocyclization Workflow (RCM)

The assembly of the drug candidate follows a convergent strategy. The 2-amino-8-nonenoic acid is coupled to the P2 (proline/isoindoline) and P1 (Vinyl-ACCA) subunits. The linear tripeptide precursor then undergoes RCM.

Critical Parameters for RCM:

-

Catalyst: Hoveyda-Grubbs II or Zhan Catalyst 1B are preferred for their stability and reactivity with sterically hindered olefins.

-

Concentration: High dilution (0.005 M - 0.01 M) is strictly required to favor intramolecular cyclization over intermolecular oligomerization.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), often degassed to remove ethylene by-product.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway of the Macrocyclic Core

This diagram illustrates the flow from the starting amino acid to the final macrocyclic drug scaffold.

Caption: Workflow for converting 2-amino-8-nonenoic acid into a bioactive HCV protease inhibitor via RCM.

Diagram 2: Mechanism of Action & Binding Topology

Visualizing how the P3 residue anchors the inhibitor.

Caption: Structural logic of the P1-P3 macrocycle. The 2-amino-8-nonenoic acid derivative (P3) bridges to P1, locking the inhibitor into the active site.

Part 4: Detailed Experimental Protocols

Protocol A: Enzymatic Resolution of (S)-2-Amino-8-Nonenoic Acid

This protocol ensures the isolation of the pure (S)-enantiomer necessary for biological activity.

-

Substrate Preparation: Acetylate racemic 2-amino-8-nonenoic acid using acetic anhydride in NaOH to yield N-acetyl-2-amino-8-nonenoic acid.

-

Enzymatic Hydrolysis:

-

Dissolve the N-acetyl racemate (100 mmol) in water. Adjust pH to 7.5 with LiOH.

-

Add Acylase I (from Aspergillus melleus, 500 mg).

-

Incubate at 37°C for 24-48 hours with gentle stirring. Monitor pH and maintain at 7.5.

-

-

Separation:

-

Acidify to pH 5.[4]0. Extract the unreacted (R)-N-acetyl amino acid with ethyl acetate (save for racemization/recycling).

-

The aqueous phase contains the free (S)-amino acid.

-

Apply the aqueous phase to a cation-exchange column (Dowex 50). Elute with 1M NH4OH.

-

-

Isolation: Lyophilize the eluate to obtain (S)-2-amino-8-nonenoic acid as a white solid.

-

Yield: ~40-45% (theoretical max 50%).[5]

-

ee: >99% (determined by chiral HPLC).

-

Protocol B: General Ring-Closing Metathesis (RCM)

Standard procedure for cyclizing the linear tripeptide precursor.

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

-

Solvent Preparation: Degas 1,2-dichloroethane (DCE) by bubbling argon through it for 30 minutes.

-

Dissolution: Dissolve the linear tripeptide diene (containing P1-vinyl and P3-heptenyl moieties) in degassed DCE to a final concentration of 0.01 M .

-

Note: Higher concentrations lead to dimerization.

-

-

Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation Catalyst (5-10 mol%).

-

Reaction: Heat to reflux (80°C) for 2-12 hours.

-

Monitoring: Track disappearance of the linear precursor via LC-MS.

-

By-product Removal: The reaction releases ethylene gas; an open system (with bubbler) or nitrogen sweep helps drive equilibrium.

-

-

Quenching: Cool to room temperature. Add active charcoal or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to remove Ruthenium. Stir for 1 hour.

-

Purification: Filter through Celite. Concentrate in vacuo. Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

References

-

Tsantrizos, Y. S., et al. (2003). "Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection."[2][6] Angewandte Chemie International Edition, 42(12), 1356-1360. Link

-

Lamarre, D., et al. (2003). "An NS3 protease inhibitor with antiviral effects in humans infected with hepatitis C virus."[1][4][7][8][9] Nature, 426, 186-189. Link

-

Liverton, N. J., et al. (2008). "Molecular Basis for the Differential Binding of the Macrocyclic HCV NS3/4A Protease Inhibitor Vaniprevir to Drug-Resistant Variants." Journal of the American Chemical Society, 130(46), 15264-15265. Link

-

McCauley, J. A., & Rudd, M. T. (2016). "Hepatitis C Virus NS3/4a Protease Inhibitors."[1][4][8][9][10][11] Current Opinion in Pharmacology, 30, 84-92. Link

-

Rosenquist, A., et al. (2014). "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 57(5), 1673-1693. Link

-

Yee, N. K., et al. (2006). "Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)amino-8-nonenoic Acid: Key Building Block for BILN 2061." Organic Process Research & Development, 10(6), 1128-1132. Link

Sources

- 1. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. aditum.org [aditum.org]

- 5. Ciluprevir - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Hcv Ns3/4a 3 Protease Inhibitors: Simeprevir, Process Patents And Evaluation | Auctores [auctoresonline.org]

- 9. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. tga.gov.au [tga.gov.au]

Methodological & Application

Solid-phase peptide synthesis (SPPS) with Boc-non-8-enoic acid

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Boc-2-Amino-8-Nonenoic Acid

Part 1: Executive Summary & Strategic Importance

Boc-2-amino-8-nonenoic acid (often abbreviated as Boc-Nne-OH or Boc-Ag in specific libraries, though chemically distinct from Allyl-glycine) is a critical non-natural amino acid used primarily for the introduction of olefinic side chains into peptide backbones. Its terminal alkene serves as a reactive handle for Ring-Closing Metathesis (RCM) , enabling the synthesis of "stapled peptides" or macrocyclic inhibitors (e.g., HCV protease inhibitors).

Unlike standard amino acids, the incorporation of Boc-Nne-OH requires a dual-phase strategic approach:

-

Efficient Coupling: Overcoming the entropic penalty of the hydrophobic aliphatic chain.

-

Olefin Preservation: Ensuring the terminal double bond survives the harsh acidic conditions of Boc-chemistry deprotection and final HF cleavage.

This guide details the Boc-SPPS (Solid-Phase Peptide Synthesis) workflow, focusing on the specific handling of this residue to maximize yield and purity in macrocyclization campaigns.

Part 2: Material Profile & Pre-Synthesis Considerations

| Property | Specification |

| Chemical Name | (2S)-2-(tert-butoxycarbonylamino)non-8-enoic acid |

| Formula | |

| Molecular Weight | 271.35 g/mol |

| Side Chain | |

| Solubility | Soluble in DMF, DCM, NMP. Limited solubility in water. |

| Primary Application | Peptide Stapling (i, i+4 or i, i+7), Macrocyclization.[1] |

| Storage | -20°C, Desiccated. Hygroscopic. |

Strategic Decision: Boc vs. Fmoc Chemistry

While Fmoc chemistry is dominant in modern synthesis, Boc-Nne-OH is specifically designed for Boc-SPPS protocols or as the N-terminal capping residue in Fmoc-SPPS.

-

If used in the middle of a sequence: You must use Boc-SPPS (TFA deprotection, HF cleavage).

-

If used at the N-terminus: It can be used in Fmoc-SPPS, where the Boc group is removed during the final TFA cleavage/resin detachment.

This protocol focuses on the Boc-SPPS workflow, which is preferred for complex, aggregating sequences often associated with stapled peptides.

Part 3: Experimental Protocols

Protocol A: Coupling of Boc-2-Amino-8-Nonenoic Acid

The linear aliphatic side chain of Nne provides moderate steric bulk. While not as hindered as

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HCTU.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide).[2]

Step-by-Step:

-

Resin Preparation: Swell the Boc-aminoacyl-resin (e.g., MBHA or PAM resin) in DCM for 20 min, then wash with DMF (

min). -

Deprotection (Boc Removal):

-

Treat with 50% TFA in DCM (containing 0.5% indole as scavenger) for 1 min (pre-wash).

-

Treat with 50% TFA in DCM for 20 min (reaction).

-

Note: The olefin is generally stable to TFA, but scavengers are prudent to prevent cation addition.

-

-

Neutralization:

-

Wash with DCM (

min). -

Wash with 5% DIPEA in DMF (

min) to neutralize the amine salt.

-

-

Activation & Coupling:

-

Dissolve Boc-Nne-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Reaction Time: Shake at room temperature for 60–90 minutes .

-

-

Monitoring: Perform a Kaiser Test (Ninhydrin). If blue (positive), re-couple using DIC/HOAt.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

RCM is best performed on-resin before final cleavage. This utilizes the "pseudo-dilution" effect to favor intramolecular cyclization over intermolecular dimerization.

Reagents:

-

Catalyst: Grubbs 1st Gen (robust) or Grubbs 2nd Gen (higher activity, faster).

-

Solvent: 1,2-Dichloroethane (DCE) or Anhydrous DCM (Degassed).

Step-by-Step:

-

Solvent Exchange: Wash resin thoroughly with DCM (

min) and then dry LiCl/DMF wash to remove traces of amines (amines poison Grubbs catalysts). Finally, wash with anhydrous DCE. -

Catalyst Preparation: Dissolve Grubbs Catalyst (20 mol% relative to peptide loading) in degassed DCE.

-

Critical: Oxygen destroys the catalyst. Sparge solvent with Argon/Nitrogen for 15 min prior to use.

-

-

Reaction:

-

Add catalyst solution to the resin.

-

Reflux (if using DCE, 40–50°C) or shake at RT (if using Grubbs II) for 2–4 hours .

-

Drain and repeat the catalyst addition (double coupling of the staple) to ensure completion.

-

-

Quenching: Wash resin with DMSO (to remove catalyst metal) followed by DCM.

Protocol C: HF Cleavage (Boc Strategy)

The final cleavage in Boc-SPPS uses anhydrous Hydrogen Fluoride (HF).

Safety Warning: HF is extremely hazardous. Use a specialized Teflon vacuum line.

-

Scavenger Cocktail: Use p-Cresol (90:10 HF:p-Cresol).

-

Avoid: Thiols (e.g., thiocresol/ethanedithiol) if possible, as they can radically add to the alkene under acidic conditions, though p-cresol is usually safe.

-

-

Reaction: Treat resin with liquid HF at 0°C for 60 minutes.

-

Extraction: Evaporate HF. Precipitate peptide in cold diethyl ether. Lyophilize from water/acetonitrile.

Part 4: Visualization of Workflow

The following diagram illustrates the critical path for integrating Boc-Nne-OH into a stapled peptide synthesis workflow.

Figure 1: Logical flow for the synthesis of olefin-stapled peptides using Boc-chemistry. Note the placement of RCM prior to final cleavage to utilize the pseudo-dilution effect of the solid support.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance or aggregation. | Switch to HATU/HOAt at 50°C. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to break aggregation. |

| Failed RCM | Catalyst poisoning by amines or | Ensure thorough washing with 0.5M LiCl in DMF to remove residual amines. Degas all solvents strictly. |

| Alkene Reduction | Scavenger interference during cleavage. | Avoid silanes (TES/TIPS) if using TFA cleavage (Fmoc route). In HF, stick to p-cresol; avoid high concentrations of thiols. |

| Low Solubility | Hydrophobic nature of the nonyl chain. | Dissolve Boc-Nne-OH in a small amount of DCM before adding DMF. |

Part 6: References

-

Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the α-helical peptide stapling. Bioorganic & Medicinal Chemistry Letters, 19(9), 2533-2536. Link

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284. Link

-

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[3] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[3][][5] Journal of the American Chemical Society, 122(24), 5891-5892. Link

-

CymitQuimica. (n.d.). Product Data: (2S)-N-Boc-2-amino-non-8-enoic acid.[2][6] Retrieved October 26, 2023. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (2r)-2-[[(1,1-二甲基乙氧基)羰基]氨基]-8-壬烯酸 - CAS号 881683-84-7 - 摩熵化学 [molaid.com]

- 3. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. 8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,… [cymitquimica.com]

Incorporating Boc-2-amino-8-nonenoic acid into alpha-helical stapled peptides

This guide outlines the incorporation of Boc-2-amino-8-nonenoic acid into alpha-helical stapled peptides. This non-natural amino acid serves as the

Technical Overview & Strategic Planning

Boc-2-amino-8-nonenoic acid contains a 7-carbon side chain ending in a vinyl group (

-

Role: Acts as the long-arm component of the staple.

-

Pairing: Typically paired with a short-arm partner (

analog) at the -

Stereochemistry: The configuration (

or -

Chemistry: This protocol uses Boc-SPPS (Solid Phase Peptide Synthesis).[1] While Fmoc is common, Boc is preferred for difficult sequences or when base-labile modifications are present. The critical Ring-Closing Metathesis (RCM) is performed on-resin before HF cleavage to prevent aggregation and catalyst poisoning.

Workflow Visualization

The following diagram illustrates the critical path for synthesizing the stapled peptide, emphasizing the on-resin metathesis step specific to Boc chemistry.

Figure 1: Workflow for Boc-SPPS incorporation of olefinic residues and on-resin cyclization.

Protocol 1: Solid-Phase Incorporation (Boc Chemistry)

Objective: Synthesize the linear precursor containing Boc-2-amino-8-nonenoic acid and its pairing partner.

Reagents:

-

Resin: MBHA (4-methylbenzhydrylamine) or PAM resin.

-

Coupling Agents: HBTU/HOBt or DIC/HOBt.

-

Boc-2-amino-8-nonenoic acid: The specific olefinic building block.

-

Deprotection: 50% TFA in DCM (Trifluoroacetic acid / Dichloromethane).[2]

-

Neutralization: 10% DIEA (Diisopropylethylamine) in DMF.

Step-by-Step Procedure:

-

Standard Cycles: Perform standard Boc deprotection (TFA) and coupling cycles for natural amino acids.

-

Olefin Coupling (The Critical Step):

-

Dissolution: Dissolve Boc-2-amino-8-nonenoic acid (3.0 equiv relative to resin loading) in minimal DMF.

-

Activation: Add HBTU (2.9 equiv) and DIEA (6.0 equiv). Note: Non-natural amino acids can be slower to couple. Pre-activation for 2-3 minutes is recommended.

-

Reaction: Add to the resin-bound peptide.[3] Agitate for 2 hours (double the standard time).

-

Monitoring: Verify coupling efficiency via Kaiser Test (Ninhydrin). If positive (blue), perform a second coupling (double coupling) using fresh reagents.

-

-

Completion: Continue synthesis until the N-terminal Boc group is attached. Do not remove the final Boc group yet. The N-terminal Boc protects the amine from coordinating with the Ruthenium catalyst during RCM.

Protocol 2: Ring-Closing Metathesis (RCM)

Objective: Form the hydrocarbon staple via ruthenium-catalyzed olefin metathesis. Context: Performed on-resin to utilize the pseudo-dilution effect (preventing intermolecular dimerization).

Reagents:

-

Catalyst: Grubbs 1st Generation (robust) or Grubbs 2nd Generation (faster, but higher risk of isomerization). Grubbs 1st Gen is often preferred for initial trials in Boc chemistry to minimize side reactions.

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for elevated temperatures.

Step-by-Step Procedure:

-

Resin Preparation:

-

Wash the resin with DCM (

) to remove DMF traces (DMF can inhibit the catalyst). -

Degassing (Crucial): Suspend resin in DCM and bubble dry Nitrogen/Argon through the mixture for 15 minutes. Oxygen deactivates the catalyst.

-

-

Catalyst Addition:

-

Reaction:

-

Agitate gently under Nitrogen atmosphere at Room Temperature for 2 hours .

-

Optimization: If conversion is low (checked via micro-cleavage), heat to 40°C or 50°C in DCE.

-

-

Cycling:

-

Drain the solvent.

-

Repeat the catalyst addition and reaction step once more (Total 2 cycles) to ensure high conversion.

-

-

Washing:

-

Wash resin with DCM (

), DMSO (

-

Protocol 3: HF Cleavage & Purification

Objective: Remove side-chain protection, cleave from resin, and isolate the stapled peptide. Safety Warning: Hydrogen Fluoride (HF) is extremely hazardous. Use a specialized HF apparatus and full PPE.

Step-by-Step Procedure:

-

Drying: Dry the resin completely under high vacuum overnight.

-

Scavengers: Add

-cresol and dimethyl sulfide (typically 90:5:5 HF:p-cresol:DMS) to the reaction vessel. Avoid thiol scavengers if possible, or ensure thorough washing, as they can react with the alkene if not careful, though the staple is generally stable. -

Cleavage:

-

Condense anhydrous HF into the vessel at -78°C.

-

Warm to 0°C and stir for 1 hour.

-

-

Extraction:

-

Evaporate HF under nitrogen stream.

-

Precipitate the peptide with cold diethyl ether.

-

Dissolve the precipitate in 50% Acetonitrile/Water (0.1% TFA).

-

-

Purification:

-

Inject onto Reverse-Phase HPLC (C18 column).

-

Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA).

-

Note: Stapled peptides are more hydrophobic than their linear counterparts. Expect the stapled product to elute later than the linear precursor (if RCM failed) or linear reduced byproducts.

-

Data Analysis & Troubleshooting

Characterization Table:

| Parameter | Method | Expected Outcome |

| Identity | ESI-MS / MALDI | Mass = Linear Mass - 28 Da (Loss of |

| Purity | Analytical HPLC | Single peak >95%. |

| Helicity | Circular Dichroism (CD) | Double minima at 208 nm and 222 nm (indicative of |

| Isomerization | LC-MS | Check for +14 Da or -14 Da shifts (rare, but possible migration of double bond). |

Troubleshooting Guide:

-

Incomplete RCM: If linear precursor persists, try Grubbs 2nd Gen catalyst or increase temperature to 50°C in DCE. Ensure strict oxygen-free conditions.

-

Precipitation during Cleavage: Stapled peptides can be very insoluble. Use high concentrations of Acetonitrile or Hexafluoroisopropanol (HFIP) to dissolve the crude pellet.

-

Catalyst Poisoning: Ensure all amine groups (N-term) are Boc-protected during RCM. Free amines coordinate Ruthenium and kill the reaction.

References

-

Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link

-

Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled alpha-helical peptides by ring-closing olefin metathesis. Nature Protocols. Link

-

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[1] Link

-

Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences. Link

Sources

- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 2. chempep.com [chempep.com]

- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

Grubbs catalyst conditions for Boc-protected amino acid metathesis

Application Note: Grubbs Catalyst Conditions for Boc-Protected Amino Acid Metathesis

Abstract Olefin metathesis of Boc-protected amino acids (e.g., allylglycine, homoallylglycine derivatives) presents unique challenges in drug discovery and peptide synthesis. The Lewis-basic carbamate (Boc) group can sequester the ruthenium catalyst, leading to stalled conversion, while the proximity of the amine to the alkene increases the risk of double-bond migration (isomerization). This guide details optimized protocols using Second-Generation Hoveyda-Grubbs (HG-II) catalysts, isomerization suppressants (1,4-benzoquinone), and green solvent alternatives to ensure high yield and purity.

Strategic Catalyst Selection

For Boc-protected amino acid substrates, catalyst selection is dictated by the balance between initiation rate and stability against chelation.

| Catalyst | Recommendation | Rationale |

| Grubbs Gen I (G-I) | Avoid | Highly susceptible to coordination by the Boc carbonyl oxygen; poor tolerance of polar functional groups. |

| Grubbs Gen II (G-II) | Use with Caution | Higher activity than G-I, but the phosphine ligand can dissociate and lead to rapid decomposition or isomerization if the reaction stalls. |

| Hoveyda-Grubbs Gen II (HG-II) | Preferred | The chelating isopropoxybenzylidene ligand provides extreme stability. It is less prone to permanent deactivation by the Boc group and can be recovered/re-initiated more easily. |

Mechanism & Critical Challenges

The Chelation Trap

The primary failure mode in amino acid metathesis is the formation of a thermodynamically stable, catalytically inactive ruthenium chelate. The Boc carbonyl oxygen coordinates to the Ru center, occupying the site required for olefin binding.

The Isomerization Risk

Ruthenium hydride (Ru-H) species, formed via catalyst decomposition, catalyze the migration of the double bond. In allylglycine derivatives, this leads to the formation of enamides (useless byproducts) and loss of chiral integrity if the double bond migrates into conjugation with the

Diagram 1: Chelation Trap & Isomerization Pathway

Caption: The Boc group can trap the catalyst (Red). Ru-Hydrides cause isomerization (Yellow), which is blocked by 1,4-Benzoquinone (Blue).

Optimized Experimental Protocols

Protocol A: Standard Ring-Closing Metathesis (RCM)

Best for: Difficult macrocyclizations, sterically hindered substrates.

Reagents:

-

Substrate: Boc-diene (0.05 – 0.1 M final concentration).

-

Catalyst: Hoveyda-Grubbs II (HG-II), 2.5 – 5.0 mol%.

-

Additive: 1,4-Benzoquinone (10 – 20 mol%).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

-

Solvent Charge: Add the Boc-diene substrate. Dissolve in anhydrous DCM to reach a concentration of 0.05 M (high dilution favors RCM over oligomerization).

-

Additive: Add 1,4-benzoquinone (10 mol% relative to substrate). Note: This prevents the formation of Ru-H species.

-

Catalyst Addition: Add HG-II catalyst (2.5 mol%) as a solid or dissolved in a minimal amount of DCM.

-

Reaction: Heat to reflux (40°C for DCM, 80-110°C for Toluene) for 2–12 hours. Monitor by TLC/LCMS.

-

Checkpoint: If conversion stalls <50%, add a second portion of catalyst (2.5 mol%).

-

-

Quench: Cool to room temperature. Add ethyl vinyl ether (50 equiv. relative to catalyst) and stir for 30 mins to deactivate the active Ru-carbene.

Protocol B: Green Chemistry RCM

Best for: Pharmaceutical scale-up, environmentally conscious workflows.

Reagents:

-

Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

-

Catalyst: HG-II (2.5 – 5.0 mol%).

Step-by-Step:

-

Setup: Use a reaction vessel capable of handling mild pressure (or standard glassware if below boiling point).

-

Dissolution: Dissolve substrate in EtOAc (Reagent Grade is often sufficient, but sparging with

for 15 mins is recommended). -

Reaction: Heat to 60–70°C. EtOAc allows for higher temperatures than DCM, often accelerating the reaction enough to overcome the chelation effect without needing Lewis acid additives.

-

Workup: EtOAc is a standard extraction solvent, allowing for direct washing (see Purification below) without solvent swapping.

Purification & Ruthenium Removal

Residual Ruthenium is toxic and colored.[1] Simple chromatography is often insufficient.

Diagram 2: Purification Workflow

Caption: Workflow for reducing Ru contamination from >5000 ppm to <50 ppm.

Recommended Scavenger Method (THMP):

-

Reagent: Tris(hydroxymethyl)phosphine (THMP). Note: Can be generated in situ from tetrakis(hydroxymethyl)phosphonium chloride (THPC) + KOH.

-

Procedure: Add 20–50 equivalents of THMP (relative to catalyst) to the reaction mixture.

-

Incubation: Stir vigorously at room temperature for 12–24 hours. The solution should turn from dark brown/black to light orange/yellow.

-

Extraction: Wash with water (Ru-THMP complexes are water-soluble).

-

Filtration: Pass the organic layer through a short pad of silica gel.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Conversion | Catalyst Poisoning (O2) or inactive batch. | Ensure strict inert atmosphere. Switch to HG-II if using G-I. |

| Stalled at 50-60% | Catalyst trapped by Boc chelation or decomposition. | Add Ti(OiPr)4 (0.3 - 1.0 equiv) to disrupt chelation (Lewis acid competition). Add second catalyst batch. |

| Isomerized Product | Ru-Hydride formation.[2] | Add 1,4-Benzoquinone (10 mol%). Lower reaction temperature.[3] |

| Product Racemization | High temp or basic impurities. | Ensure neutral conditions. Avoid bases. Keep temp <80°C if possible. |

References

-

Prevention of Isomerization: Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[2] Journal of the American Chemical Society, 2005 , 127, 17160–17161.[2][4] Link

-

Ruthenium Removal (THMP): Ahn, Y. M.; Yang, K.; Georg, G. I.[1] "A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions." Organic Letters, 2001 , 3, 1411–1413.[1] Link

-

Green Solvents: Skowerski, K.; Białecki, J.; Tracz, A.; Olszewski, T. K. "Green solvent selection for olefin metathesis." Green Chemistry, 2014 , 16, 1125-1130. Link

-

Lewis Acid Additives: Fürstner, A.; Langemann, K. "Macrocycles by Ring-Closing Metathesis." Journal of Organic Chemistry, 1996 , 61, 3942-3943. (Foundational work on Ti(OiPr)4 for chelation control). Link

-

Catalyst Selection (HG-II): Garber, S. B.; Kingsbury, J. S.; Gray, B. L.; Hoveyda, A. H. "Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts." Journal of the American Chemical Society, 2000 , 122, 8168–8179. Link

Sources

- 1. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]

- 2. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]

- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Macrocyclic "Stapled" Peptides via Ring-Closing Metathesis

Executive Summary & Strategic Rationale

The "stapling" of alpha-helical peptides using all-hydrocarbon macrocycles is a transformative strategy in drug discovery. By covalently linking the side chains of residues at the

However, the synthesis of these constructs is non-trivial. It requires the intersection of solid-phase peptide synthesis (SPPS) and organometallic catalysis (Ring-Closing Metathesis, RCM). This guide moves beyond basic textbook protocols to address the specific "failure modes" encountered in high-value synthesis: catalyst poisoning by amide solvents, on-resin aggregation of hydrophobic helices, and stereochemical mismatching.

Design Considerations: The Geometry of the Staple

Before synthesis begins, the selection of non-natural amino acids is critical. The stereochemistry of the alpha-carbon (

Table 1: Stereochemical Rules for Helix Stabilization

| Helix Span | Residue Positions | Amino Acid Pair (N | Tether Lengths | Resulting Ring Size |

| One Turn | 5 carbons / 5 carbons | 21-membered | ||

| One Turn | 5 carbons / 5 carbons | 21-membered (Optimal) | ||

| Two Turns | 8 carbons / 5 carbons | 31-membered | ||

| Two Turns | 8 carbons / 5 carbons | 31-membered (Inverse) |

Note:

Workflow Visualization

The following diagram outlines the critical path, highlighting the "Danger Zone" where solvent incompatibility frequently kills the reaction.

Caption: Workflow for stapled peptide synthesis. The Red zone indicates the RCM phase where DMF poisoning is the primary cause of failure.

Detailed Protocols

Phase 1: Synthesis of the Linear Precursor (SPPS)

Context: Olefinic amino acids are alpha,alpha-disubstituted.[1] They are sterically hindered and difficult to couple. Standard 45-minute couplings often result in deletion sequences.

Protocol:

-

Resin Selection: Use Rink Amide MBHA resin (low loading, 0.3–0.4 mmol/g) to reduce inter-chain aggregation.

-

Coupling the Olefinic AA:

-

Reagents: 4 eq. AA, 4 eq. HATU (or PyAOP), 8 eq. DIEA in NMP.

-

Conditions: Double couple for 2 hours each at Room Temperature (RT).

-

Verification: Perform a chloranil test (more sensitive than Kaiser for secondary amines) after deprotection to ensure complete coupling.

-

-

N-Terminal Capping: If the N-terminus is not acetylated, leave the final Fmoc group ON during the RCM step. This prevents the free N-terminal amine from coordinating with the Ruthenium catalyst (chelation poisoning).

Phase 2: On-Resin Ring-Closing Metathesis (RCM)

Context: This is the most sensitive step. Ruthenium catalysts are poisoned by amide solvents (DMF, NMP) and free amines. A trace amount of DMF left in the resin pores can drop conversion from >90% to <10%.

Materials:

-

Catalyst: Grubbs 1st Generation (bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).

-

Why Gen 1? While Gen 2 is more active, it is also more prone to causing olefin isomerization (moving the double bond) and is harder to remove during purification (Kim et al., 2011). Use Gen 1 for standard staples; reserve Gen 2 for sterically difficult systems.

-

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE). DCM is acceptable but DCE allows for higher temperature reactions.

Step-by-Step Protocol:

-

The "Zero-DMF" Wash:

-

Wash resin 3x with DCM (1 min).

-

Wash resin 3x with DCE (1 min).

-

Critical: Allow the resin to soak in DCE for 5 minutes to leach residual DMF from the core, then drain.

-

-

Catalyst Preparation:

-

Dissolve Grubbs I catalyst (10 mol% relative to resin loading) in degassed DCE (concentration ~ 5–10 mM).

-

Note: Ruthenium complexes are oxygen-sensitive in solution. Sparge DCE with Nitrogen/Argon for 15 mins before dissolving catalyst.

-

-

Reaction:

-

Add catalyst solution to the resin.[2]

-

Agitate (rocking, not stirring) for 2 hours at Room Temperature.

-

Optional: For difficult sequences, heat to 40°C or use microwave irradiation (50°C, 15 min).

-

-

Second Cycle (Recommended):

-

Drain the vessel.[2]

-

Repeat the catalyst addition (fresh 10 mol%) and reaction step. This "double-hit" strategy ensures high conversion.

-

-

Quenching:

-

Wash resin 3x with DCE.

-

Wash 3x with DMSO (to remove adsorbed Ruthenium).

-

Wash 3x with DCM.

-

Phase 3: Cleavage and Purification

Protocol:

-

Cleavage: Standard TFA/TIS/Water (95:2.5:2.5) for 2–3 hours.

-

Ruthenium Removal:

-

The crude peptide will likely be brown/black due to Ru contamination.

-

Method A: Precipitation in cold diethyl ether usually leaves the majority of the lipophilic catalyst in the ether layer.

-

Method B (If Ru persists): Treat the crude peptide solution with DMSO overnight before HPLC, or use a solid-supported metal scavenger (e.g., SiliaMetS® Thiol) prior to lyophilization.

-

Troubleshooting & Optimization Logic

If the mass spectrum shows the linear precursor (+28 Da relative to product) or unidentified adducts, use this decision tree.

Caption: Decision tree for troubleshooting incomplete ring closure.

Key Troubleshooting Insights:

-

Aggregation: If the peptide sequence is highly hydrophobic, the chains may aggregate on-resin, preventing the catalyst from accessing the olefins.

-

Solution: Add 0.4M LiCl in DMF/DCE to the reaction mixture. LiCl acts as a chaotropic salt to disrupt hydrogen bonding (structure-breaking) (Source: Standard SPPS optimization).

-

-

Isomerization: If you see a mass peak -14 Da or shifts in retention time, the double bond may have migrated.

-

Solution: Add 1,4-benzoquinone (10 mol%) to the reaction mixture to suppress isomerization, though this may slow the reaction rate.

-

References

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. [Link]

-

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. [Link]

-

Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled alpha-helical peptides by ring-closing olefin metathesis. Nature Protocols. [Link]

-

Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science. [Link]

Sources

Application Note: Orthogonal Boc-Deprotection Strategies for Alkene-Containing Amino Acids

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) group is a cornerstone transformation in peptide and organic synthesis.[1][2][3] However, the standard acidolytic cleavage generates a reactive tert-butyl carbocation (

This guide details three "E-E-A-T" validated protocols designed to decouple Boc removal from alkene degradation. We move beyond the standard "50% TFA/DCM" recipe to provide mechanistically grounded solutions for high-value unsaturated intermediates.

The Mechanistic Challenge: Cation Management

Standard deprotection uses Trifluoroacetic Acid (TFA) or HCl.[3][4] The reaction is driven by the protonation of the carbamate, followed by the expulsion of the

The Failure Mode: In the absence of a superior nucleophile, the

Diagram 1: The Cation Partitioning Mechanism

This diagram illustrates the competition between the desired scavenger pathway and the undesired alkene attack.

Caption: Path A (Green) represents the successful interception of the cation by silanes. Path B (Red) shows the alkylation of the alkene side chain.

Validated Protocols

Protocol A: The "Modified Standard" (TFA + Silane Scavenging)

Best For: Solid-phase peptide synthesis (SPPS) and robust solution-phase substrates.

Mechanism: Triethylsilane (TES) acts as a "hydride donor," quenching the

Reagents:

-

Trifluoroacetic Acid (TFA), Sequencing Grade.

-

Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS).

Step-by-Step Workflow:

-

Preparation: Dissolve the substrate (0.1 mmol) in DCM (2 mL). If on resin, swell the resin in DCM for 15 minutes.[6]

-

Scavenger Addition (Critical): Add TES before the acid. The ratio should be 2.5% to 5% v/v of the final volume.

-

Note: Ensure the TES is fresh; oxidized silanes are ineffective.

-

-

Acidolysis: Cool the vessel to 0°C. Slowly add TFA to reach a final concentration of 25-50% v/v (e.g., 2 mL TFA).

-

Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30-60 minutes.

-

Work-up:

-

Solution Phase: Concentrate in vacuo.[5] Co-evaporate with toluene (3x) to remove TFA traces.

-

Solid Phase: Drain, wash with DCM (3x), then MeOH (3x).

-

Why this works: The rate of hydride transfer from TES to the

Protocol B: The "Anhydrous Powerhouse" (TMSOTf)

Best For: Acid-sensitive alkenes prone to migration (e.g., Vinylglycine) or very sluggish deprotections. Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) silylates the carbamate oxygen, triggering fragmentation without a high concentration of protons. 2,6-Lutidine acts as a non-nucleophilic base to buffer the system.

Reagents:

Step-by-Step Workflow:

-

Setup: Flame-dry a flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM. Cool to 0°C.[2][5]

-

Activation: Add TMSOTf (1.2 equiv) dropwise.[5]

-

Monitoring: Stir at 0°C. Reaction is typically complete in < 30 minutes.

-

Quench: Add saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

Why this works: It avoids the "proton pool" of TFA, significantly reducing the risk of acid-catalyzed double bond migration (isomerization from

Protocol C: The "Gentle Chelation" (ZnBr₂)

Best For: Complex intermediates with multiple protecting groups; secondary N-Boc amines. Mechanism: Zinc bromide coordinates to the Boc carbonyl and ether oxygens, facilitating Lewis-acid assisted cleavage. This is the mildest method but the slowest.

Reagents:

Step-by-Step Workflow:

-

Suspension: Suspend ZnBr₂ (5.0 equiv) in DCM.

-

Addition: Add the Boc-protected substrate.

-

Reaction: Stir vigorously at RT.

-

Duration: This method is slow. Expect 4 to 24 hours.

-

-

Work-up: Add water to dissolve the zinc salts. Extract the free amine (or organic layer if the amine is lipophilic).

Comparative Analysis & Decision Matrix

Table 1: Method Performance Comparison

| Feature | Protocol A (TFA/TES) | Protocol B (TMSOTf) | Protocol C (ZnBr₂) | HCl / Dioxane (WARNING) |

| Primary Mechanism | Brønsted Acidolysis | Silyl-Assisted Cleavage | Lewis Acid Chelation | Strong Acidolysis |

| Reaction Time | 30 - 60 min | 15 - 30 min | 4 - 24 hours | 30 - 60 min |

| Alkene Safety | High (with scavenger) | Very High | High | Low (Hydrochlorination risk) |

| Isomerization Risk | Moderate | Low | Very Low | High |

| Throughput | High (Standard) | Medium | Low | High |

Diagram 2: Selection Decision Tree

Use this logic flow to select the appropriate protocol for your specific molecule.

Caption: Decision matrix for selecting the optimal deprotection strategy based on substrate constraints.

Critical QC & Troubleshooting

The "Silent Killer": Hydrochlorination Never use HCl/Dioxane or HCl/MeOH for alkene-containing peptides.

-

Mechanism: HCl adds across the double bond (Markovnikov addition).

-

Detection: This side reaction creates a byproduct with mass [M+36] or [M+38] (chlorine isotopes). It is often invisible by UV if the alkene is not conjugated, but obvious in LCMS.

Validation Checklist:

-

LCMS: Check for [M+56] (t-butyl adduct) or [M+36] (HCl adduct).

-

NMR: Verify the integration of vinylic protons (5.0 - 6.5 ppm). Loss of integration suggests polymerization or addition.

References

-

Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[1][2][10][11][12] International Journal of Peptide and Protein Research. Link